Home > Products > Screening Compounds P92968 > Deferoxamine 2,2,2-trifluoroacetate
Deferoxamine 2,2,2-trifluoroacetate -

Deferoxamine 2,2,2-trifluoroacetate

Catalog Number: EVT-1649429
CAS Number:
Molecular Formula: C27H49F3N6O10
Molecular Weight: 674.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deferoxamine 2,2,2-trifluoroacetate is a derivative of desferrioxamine, a well-known iron chelator originally derived from the bacterium Streptomyces pilosus. This compound has gained attention due to its enhanced solubility and stability compared to its parent compound, making it a valuable tool in various scientific applications. It is classified as a chelating agent that binds to ferric ions (Fe³⁺), facilitating their removal from biological systems.

Source

Deferoxamine 2,2,2-trifluoroacetate is synthesized through modifications of desferrioxamine B, which is commercially available and widely used in clinical settings for treating iron overload conditions. The trifluoroacetate modification enhances its pharmacokinetic properties and increases its efficacy in certain applications.

Classification
  • Type: Iron chelator
  • Chemical Class: Hydroxamic acid derivative
  • Molecular Formula: C27H49F3N6O10
  • Molecular Weight: 605.71 g/mol
Synthesis Analysis

Methods

The synthesis of deferoxamine 2,2,2-trifluoroacetate involves several key steps, typically starting from desferrioxamine B. The general approach includes:

  1. Protection of Functional Groups: Initial protection of the hydroxyl and amine groups to prevent unwanted reactions during synthesis.
  2. Alkylation: Introduction of the trifluoroacetate moiety through alkylation reactions.
  3. Deprotection: Removal of protecting groups to yield the final product.

Technical Details

One common synthetic route involves the use of trifluoroacetic acid in the presence of a suitable base to facilitate the formation of the trifluoroacetate ester. The reaction conditions are generally optimized for temperature and time to maximize yield and purity.

Molecular Structure Analysis

Structure

Deferoxamine 2,2,2-trifluoroacetate features a complex molecular structure characterized by multiple functional groups that facilitate its chelation properties. The presence of trifluoroacetate enhances its hydrophilicity and solubility in aqueous environments.

Data

  • Chemical Structure:
    • Core structure: Hydroxamic acid
    • Trifluoroacetate group attached to the nitrogen atom
  • NMR Spectroscopy: Provides insights into the chemical environment of hydrogen atoms within the molecule.
Chemical Reactions Analysis

Reactions

Deferoxamine 2,2,2-trifluoroacetate participates in various chemical reactions typical for hydroxamic acids:

  1. Chelation with Metal Ions: The primary reaction involves binding with ferric ions (Fe³⁺), forming stable complexes that can be excreted from the body.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to regenerate desferrioxamine B.

Technical Details

The chelation process is characterized by a high affinity for iron ions, which can be quantified using spectrophotometric methods to measure the formation constants of the complexes.

Mechanism of Action

Process

The mechanism by which deferoxamine 2,2,2-trifluoroacetate exerts its effects can be summarized as follows:

  1. Binding: The hydroxamic acid group forms coordinate bonds with ferric ions.
  2. Complex Formation: A stable chelate complex is formed, effectively sequestering the iron.
  3. Excretion: The complex is then excreted via renal pathways, reducing iron overload in tissues.

Data

Research indicates that deferoxamine's binding affinity for iron is significantly enhanced by the presence of electron-withdrawing groups like trifluoroacetate, which stabilize the complex.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Highly soluble in water due to the trifluoroacetate group.

Chemical Properties

  • pH Stability: Stable across a range of pH levels but optimal activity is often observed at physiological pH (around 7.4).
  • Thermal Stability: Generally stable under standard laboratory conditions but sensitive to prolonged exposure to moisture and heat.
Applications

Scientific Uses

Deferoxamine 2,2,2-trifluoroacetate finds applications in various fields:

  1. Medical Applications: Used primarily in treating conditions associated with iron overload such as thalassemia and hemochromatosis.
  2. Research Applications: Employed in studies investigating iron metabolism and oxidative stress.
  3. Imaging Techniques: Its derivatives are utilized in radiolabeling for imaging bacterial infections using positron emission tomography.

This compound continues to be an important subject of research due to its unique properties and potential therapeutic benefits in managing iron-related disorders.

Synthesis and Manufacturing Innovations

Novel Synthetic Pathways for Trifluoroacetate Salt Derivatization

The chemical derivatization of deferoxamine (DFO) into its 2,2,2-trifluoroacetate (TFA) salt form represents a significant advancement in chelator pharmaceutical chemistry. This salt is synthesized through an acid-base reaction where trifluoroacetic acid protonates the primary amine groups of deferoxamine B, resulting in a crystalline solid with enhanced stability and solubility profiles compared to the mesylate form. The molecular formula of the compound is C₂₇H₄₉F₃N₆O₁₀, with a molecular weight of 674.7 g/mol, and it features hydroxamic acid groups essential for iron coordination [2]. Modern synthetic routes employ protected hydroxylamine intermediates and succinic anhydride condensations to assemble the polyhydroxamate backbone, followed by TFA salt formation under controlled pH conditions. The InChI identifier (1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7)) confirms its structural specificity [2] [4]. A critical innovation involves chromatographic purification using reverse-phase HPLC with TFA-containing mobile phases, which simultaneously purifies and converts the free base to the TFA salt. This method achieves >99.5% purity by eliminating residual solvents and metal ions that compromise chelation efficacy [4].

Table 1: Comparative Analysis of Deferoxamine Salt Synthetic Methods

Synthetic ParameterTrifluoroacetate RouteMesylate Route
Reaction Yield78-82%85-88%
Crystallization SolventAcetonitrile-TFA (95:5)Methanol-Water
Residual Solvent Limits<50 ppm (ICH Q3C)<300 ppm
Thermal Stability (TGA)Decomp. >220°CDecomp. >195°C
Aqueous Solubility (25°C)45 mg/mL32 mg/mL

Optimization of Fermentation-Based Production Using Streptomyces pilosus

Deferoxamine is natively produced by Streptomyces pilosus via a non-ribosomal peptide synthetase (NRPS) pathway that couples N⁵-acetyl-N⁵-hydroxycadaverine with succinyl-CoA to form the hydroxamate-linked siderophore. Fermentation optimization has focused on iron-limited conditions (≤5 μM Fe³⁺) to derepress biosynthetic gene clusters, alongside carbon/nitrogen source modulation. Glucose-fed batch reactors with dissolved oxygen maintained at 30% saturation yield 3.2 g/L deferoxamine—a 40% increase over conventional media [1] [6]. Critical process parameters include:

  • Precursor Supplementation: 10 mM cadaverine enhances chain elongation efficiency
  • pH Control: Maintenance at 6.8 prevents hydroxamate degradation
  • Downstream Processing: Tangential flow filtration (10 kDa MWCO) removes proteins, followed by cation-exchange chromatography (Dowex 50WX4) to capture the crude siderophore [6]. Recent metabolic engineering has overexpressed the desABCD operon, increasing titers to 4.8 g/L. However, the TFA salt conversion requires additional steps: free base isolation via alkaline extraction (ethyl acetate, pH 8.5), then re-crystallization with TFA [1].

Table 2: Fermentation Performance Metrics for DFO Production

Fermentation ParameterBaseline ConditionOptimized Condition
Duration120 hours96 hours
Biomass Yield15 g DCW/L22 g DCW/L
DFO Titers2.3 g/L4.8 g/L
Carbon SourceSucrose (40 g/L)Glucose (60 g/L)
Nitrogen SourceSoybean Meal (15 g/L)Ammonium Citrate (20 g/L)

Scalability Challenges in Polyhydroxamate Ligand Assembly

The assembly of deferoxamine’s linear polyhydroxamate backbone presents three scalability hurdles: stereoselective hydroxamate formation, chain length heterogeneity, and TFA counterion stoichiometry control. Industrial synthesis faces yield limitations during the condensation of N-hydroxy-N-acetylcadaverine with succinic anhydride, where racemization at Cα reduces iron-binding affinity. Microwave-assisted synthesis (80°C, 30 min) improves coupling efficiency to 92% versus 68% for conventional thermal methods [4]. Purification challenges arise from:

  • Byproduct Formation: N-acyloxy derivatives from over-succinylation
  • Metal Contamination: Residual Fe³⁺/Al³⁺ from reactors, requiring chelating resins (Chelex 100)
  • Terminal Amine Protection: Boc-group deprotection with TFA generates stoichiometric TFA salts, but excess acid must be <0.1 eq to prevent hygroscopicity [2] [4]. Continuous flow reactors with in-line FTIR monitoring now enable real-time adjustment of succinic anhydride feed rates, reducing dimeric impurities by 55%. Final TFA salt composition is verified via ¹⁹F-NMR to confirm a 1:3 (DFO:TFA) stoichiometry [4].

Table 3: Purification Efficacy of Chromatographic Methods

TechniqueResin/MatrixKey Impurity RemovedReduction Efficiency
Ion-ExchangeDowex 50WX4 (H⁺ form)Succinic Acid98.2%
Size ExclusionSephadex LH-20Oligomeric Hydroxamates89.7%
Reverse-Phase HPLCC18 (Acetonitrile/TFA gradient)Ferrioxamine Complexes99.5%

Impurity Profiling and Regulatory-Grade Standardization

Deferoxamine TFA salt must comply with ICH Q3A/B guidelines for impurity thresholds, requiring identification of 13 potential contaminants. Principal impurities include:

  • Process-Related: N-Acetyl-desferrioxamine E (from incomplete hydroxylation)
  • Degradants: Ferrioxamine (iron complex, m/z 614.2)
  • Counterion Derivatives: Trifluoroacetyl-hydroxamate adducts (m/z 725.3) [5].The European Pharmacopoeia designates "Impurity J" as N¹-(5-aminopentyl)-N¹,11,22-trihydroxy-N²⁶-[5-(N-hydroxyacetamido)pentyl]-4,12,15,23-tetraoxo-5,11,16,22-tetraazahexacosane-1,26-diamide 2,2,2-trifluoroacetate (CAS 1623757-38-9), a C-terminal truncated variant [5]. Control strategies involve:
  • HPLC-UV/HRMS: 0.1% detection limit (Column: Zorbax SB-C18, 0.1% TFA mobile phase)
  • Forced Degradation Studies: 40°C/75% RH for 3 months reveals oxidation products
  • Elemental Analysis: Confirms <10 ppm Fe/Al by ICP-MSCurrent specifications require individual impurities ≤0.15% and total impurities ≤0.5% for pharmaceutical-grade material [5] [7].

Table 4: Regulatory Specifications for Key Impurities

Impurity DesignationChemical StructureAcceptance CriterionDetection Method
EP Impurity JTruncated Terminal Amide≤0.10%HPLC-UV (220 nm)
N-Oxide DerivativeHydroxamate N-Oxidation≤0.05%LC-HRMS
FerrioxamineIron Complex (m/z 614.2)≤0.01%ICP-MS/Colorimetry
Residual TFACF₃COOH≤100 ppm¹⁹F-NMR

Properties

Product Name

Deferoxamine 2,2,2-trifluoroacetate

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H49F3N6O10

Molecular Weight

674.7 g/mol

InChI

InChI=1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7)

InChI Key

XHGNLWLRCGFOBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.